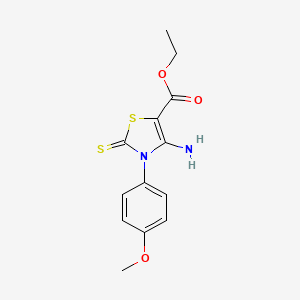![molecular formula C29H21N5O3S B11605744 (2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11605744.png)
(2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a pyrazolylmethylene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyphenylhydrazine with benzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with phenylhydrazine and a suitable thioamide under acidic conditions to yield the desired thiazolo[3,2-b][1,2,4]triazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
(2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate:
Uniqueness
(2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research. Its complex structure allows for specific interactions with biological targets, making it a valuable compound for scientific investigations.
属性
分子式 |
C29H21N5O3S |
|---|---|
分子量 |
519.6 g/mol |
IUPAC 名称 |
(2Z)-6-benzyl-2-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C29H21N5O3S/c1-37-23-14-12-20(13-15-23)26-21(18-33(32-26)22-10-6-3-7-11-22)17-25-28(36)34-29(38-25)30-27(35)24(31-34)16-19-8-4-2-5-9-19/h2-15,17-18H,16H2,1H3/b25-17- |
InChI 键 |
NUMFLZDRYSMYGQ-UQQQWYQISA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6 |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605668.png)
![ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11605680.png)
![N~2~-(furan-2-ylmethyl)-N-[4-(propan-2-yl)phenyl]asparagine](/img/structure/B11605687.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11605690.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide](/img/structure/B11605691.png)
![4-amino-N-{(2E,4Z)-4-[2-(4-chlorophenyl)-2-oxoethylidene]-5-oxoimidazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11605706.png)
![methyl 4-(3-bromo-4-hydroxyphenyl)-5-hydroxy-2-methyl-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11605714.png)
![4-{(2E)-2-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11605724.png)
![(2Z)-N-[4-(acetylamino)phenyl]-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11605732.png)
![1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11605739.png)
![methyl 4-[(Z)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B11605741.png)
![1-[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]-N,N-dimethylmethanamine](/img/structure/B11605752.png)
![methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11605758.png)
